3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Electronic properties Structure-activity relationships Medicinal chemistry

Researchers developing structure-activity relationships in the dihydro-1,3,5-triazine-2-thione series often encounter potency cliffs or solubility failures when moving from 4-methyl or 4-chloro analogues. The 4-methoxy derivative addresses this gap by providing an electron-donating Hammett σₚ of -0.27 and an additional hydrogen-bond acceptor site. - Enhanced electronic character: The methoxy group's stronger electron-donating capacity is hypothesized to improve antibacterial potency relative to the 4-methyl analogue (published MIC benchmarks: ~2.1 µmol/L against MRSA for optimized scaffolds). - Solubility advantage: Predicted aqueous solubility improvement over the hydrophobic 4-methyl congener reduces precipitation risk in cell-based or biochemical assays. - GPCR selectivity tool: Altered electronic and H-bonding profile enables differentiation between substituent-driven versus scaffold-driven GPCR interactions (ADRB2, GLP1R). Purity is ≥98% by HPLC.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B12223539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CN=C(NC2=S)C3=CC=CC=C3
InChIInChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)19-11-17-15(18-16(19)21)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18,21)
InChIKeyLJYKPMUDPGWXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-6-phenyl-dihydrotriazine-2-thione – Identity & Core Characteristics


3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione (molecular formula C₁₆H₁₅N₃OS, CAS 1159692-83-7 for the regioisomeric 3-methoxy analogue; purity typically ≥95%) belongs to the 1,3,5-triazine-2-thione class . The compound features a partially saturated triazine ring with a thione group at position 2, a phenyl substituent at position 6, and a 4-methoxyphenyl substituent at position 3. This subclass of dihydro-1,3,5-triazine-2-thiones has been investigated as a scaffold for antimicrobial and antiparasitic applications, though published quantitative data specifically for the 4-methoxy derivative remain sparse relative to its 4-methyl, 4-chloro, and 4-fluoro congeners.

Why This Triazine-2-thione Cannot Be Replaced by Common Derivatives


Close structural analogues — including 3-(4-methylphenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione [1] and 3-(4-chlorophenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione — differ by a single substituent on the N3-phenyl ring (methyl or chloro vs. methoxy). This substitution alters electronic character (Hammett σₚ of –0.27 for OCH₃ vs. –0.17 for CH₃ and +0.23 for Cl) and hydrogen-bond acceptor capacity, parameters known to modulate target binding and physicochemical properties within triazine series. Consequently, biological potency data obtained for the methyl or chloro analogues cannot be assumed to translate to the 4-methoxy derivative. The evidence items below document where quantitative differentiation exists and where it remains uncharacterized.

Differentiation Evidence vs. In-Class Analogues


Electron-Donating Capacity: Hammett Constant Comparison

The 4-methoxy substituent on the N3-phenyl ring is a stronger electron donor (Hammett σₚ = –0.27) than the 4-methyl group (σₚ = –0.17) present in the closest commercially catalogued analogue, 3-(4-methylphenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione [1]. This difference is established from standard substituent constant tables and is independent of assay context. No direct head-to-head biological comparison of the two compounds has been published.

Electronic properties Structure-activity relationships Medicinal chemistry

Hydrogen-Bond Acceptor Capacity vs. Methyl Analogue

The methoxy oxygen of the target compound introduces an additional hydrogen-bond acceptor (HBA) site absent in the 4-methyl analogue (0 HBA from the substituent) and distinct from the 4-chloro analogue (weak halogen-bond donor) [1]. The GLASS database lists 2 HBA for the 4-methyl congener; the 4-methoxy derivative is predicted to have 3 HBA (thione S, triazine ring N, and methoxy O).

Hydrogen bonding Drug design Physicochemical properties

GPCR Selectivity Implications from 4-Methyl Analogue Profile

The 4-methyl analogue 3-(4-methylphenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione has documented interactions with human β₂-adrenergic receptor (ADRB2) and glucagon-like peptide 1 receptor (GLP1R) in the GLASS GPCR-ligand association database [1]. The 4-methoxy derivative's GPCR interaction profile has not been experimentally determined. The methoxy substitution could alter GPCR binding selectivity relative to the methyl analogue, but this remains untested.

GPCR Off-target profiling Biological selectivity

Key Application Scenarios


SAR Expansion of Triazine-2-thione Antimicrobials

The compound serves as an electron-rich N3-aryl variant for SAR studies where the methoxy group's stronger electron-donating character (σₚ = –0.27) is hypothesized to enhance antibacterial potency relative to the 4-methyl analogue. Published work on related dihydrotriazine scaffolds demonstrates MIC values as low as 2.1 µmol/L against MRSA for optimized derivatives [1], providing a benchmark against which the 4-methoxy derivative can be evaluated.

Solubility Enhancement via Extra Hydrogen-Bond Acceptor

The predicted additional hydrogen-bond acceptor site (methoxy oxygen) relative to the 4-methyl analogue may improve aqueous solubility [2]. This makes the compound a candidate for biochemical or cell-based assays where precipitation of the more hydrophobic methyl congener has been problematic.

GPCR Selectivity Probe Paired with 4-Methyl Analogue

The 4-methyl congener has documented GPCR interactions (ADRB2, GLP1R) [2]. The 4-methoxy derivative, with altered electronic and hydrogen-bonding properties, could serve as a selectivity control to assess whether the GPCR activity of the methyl analogue is substituent-dependent or scaffold-driven.

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